N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
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Overview
Description
- Indoles are significant heterocyclic systems found in natural products and drugs. They play essential roles in cell biology and exhibit diverse biological properties .
- This compound has attracted attention due to its potential applications in various fields.
N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: is a complex organic molecule that combines an indole moiety with a phthalazinone ring.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may not be readily available, general methods for constructing indoles involve Fischer indole synthesis, Bischler–Napieralski reaction, and other cyclization strategies.
Industrial Production: Industrial-scale synthesis typically involves optimizing existing methods or developing novel approaches. Unfortunately, detailed industrial production methods for this specific compound are scarce.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like Lewis acids, bases, and transition metal catalysts may be employed.
Major Products: These reactions could yield derivatives with modified functional groups or altered substituents.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) and its impact on cellular processes.
Medicine: Assessing its pharmacological properties, potential as a drug candidate, and toxicity.
Industry: Exploring applications in materials science, such as dyes, polymers, or catalysts.
Mechanism of Action
- Elucidating the precise mechanism requires further research. it likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the combination of indole and phthalazinone moieties.
Similar Compounds: While I don’t have a specific list, related compounds may include other indole derivatives or phthalazinones.
Properties
Molecular Formula |
C24H26N4O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[1-(3-methylbutyl)indol-4-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C24H26N4O2/c1-16(2)11-13-28-14-12-19-20(9-6-10-22(19)28)25-23(29)15-21-17-7-4-5-8-18(17)24(30)27(3)26-21/h4-10,12,14,16H,11,13,15H2,1-3H3,(H,25,29) |
InChI Key |
HKIMWBMZJIURRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
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